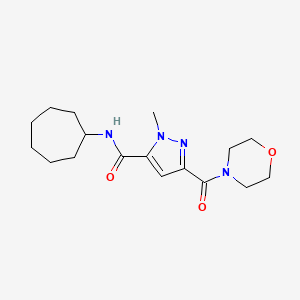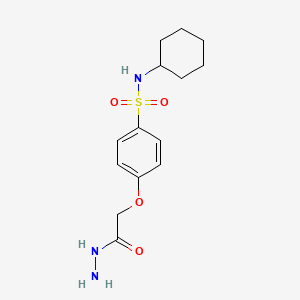
4-(difluoromethoxy)-3-methoxy-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(difluoromethoxy)-3-methoxy-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)benzamide is a synthetic organic compound that features a benzamide core substituted with difluoromethoxy and methoxy groups, as well as a pyrazolyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(difluoromethoxy)-3-methoxy-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)benzamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Benzamide Core: This can be achieved by reacting 4-(difluoromethoxy)-3-methoxybenzoic acid with an appropriate amine, such as 1,3,5-trimethyl-1H-pyrazol-4-amine, under coupling conditions.
Introduction of Substituents: The difluoromethoxy and methoxy groups are introduced through selective substitution reactions, often involving halogenated intermediates and nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-(difluoromethoxy)-3-methoxy-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy and difluoromethoxy groups can be oxidized under strong oxidative conditions.
Reduction: The benzamide core can be reduced to the corresponding amine under reductive conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions typically require catalysts like iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce primary amines.
Scientific Research Applications
4-(difluoromethoxy)-3-methoxy-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)benzamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical assays to study enzyme activity or receptor binding.
Industry: It can be used in the development of new materials or as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 4-(difluoromethoxy)-3-methoxy-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy and methoxy groups may enhance its binding affinity and selectivity, while the pyrazolyl moiety can modulate its biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-(difluoromethoxy)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]aniline
- 1,3,5-Trimethyl-1H-pyrazol-4-ylboronic acid
- 1,3,5-Trimethyl-1H-pyrazol-4-ylmethanol
Uniqueness
4-(difluoromethoxy)-3-methoxy-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)benzamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both difluoromethoxy and methoxy groups, along with the pyrazolyl moiety, distinguishes it from other similar compounds and may result in unique reactivity and biological activity.
Properties
Molecular Formula |
C15H17F2N3O3 |
|---|---|
Molecular Weight |
325.31 g/mol |
IUPAC Name |
4-(difluoromethoxy)-3-methoxy-N-(1,3,5-trimethylpyrazol-4-yl)benzamide |
InChI |
InChI=1S/C15H17F2N3O3/c1-8-13(9(2)20(3)19-8)18-14(21)10-5-6-11(23-15(16)17)12(7-10)22-4/h5-7,15H,1-4H3,(H,18,21) |
InChI Key |
PVWZFMWXJJFVSW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C)C)NC(=O)C2=CC(=C(C=C2)OC(F)F)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-({[7-(difluoromethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-4,5-dimethoxybenzoate](/img/structure/B10958401.png)
![2-Amino-1-(4-bromo-2-fluorophenyl)-4-[4-methoxy-3-(pyrrolidin-1-ylmethyl)phenyl]-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B10958406.png)
![4-butyl-5-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B10958408.png)
![2-[1,5-bis(1-methyl-1H-pyrazol-5-yl)-1,5-dioxopentan-3-yl]benzoic acid](/img/structure/B10958417.png)
![1-[2-(1H-pyrazol-1-yl)ethyl]-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B10958421.png)
![4(5H)-Thiazolone, 5-[(1,5-dimethyl-1H-pyrazol-4-yl)methylidene]-2-(1-piperidinyl)-](/img/structure/B10958435.png)
![4-bromo-N-(4-{[(2E)-2-(3,5-dichloro-2-hydroxybenzylidene)hydrazinyl]carbonyl}phenyl)benzamide](/img/structure/B10958453.png)


![2-{[(4-chloro-1H-pyrazol-1-yl)methyl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B10958470.png)
![9-(1-ethyl-1H-pyrazol-3-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B10958472.png)
![2-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]-N-cyclopropylhydrazinecarbothioamide](/img/structure/B10958473.png)

![4-benzyl-5-(6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B10958483.png)
